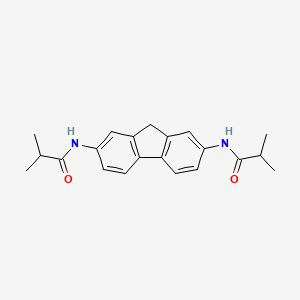
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide), also known as FMOC-Cl, is a chemical compound used in scientific research applications. It is a derivative of fluorene and is commonly used as a protecting group for amino acids during peptide synthesis.
Mechanism of Action
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) works by reacting with the amino group of an amino acid to form a stable amide bond. This protects the amino group from reacting with other reagents during peptide synthesis. The FMOC group is then removed using a base such as piperidine, which cleaves the amide bond and leaves the amino group free to react with other reagents.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not used in any drug or pharmaceutical applications, so there are no known biochemical or physiological effects on humans or animals.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) in peptide synthesis is that it is easily removed using piperidine, which does not affect the peptide chain. This allows for efficient synthesis of peptides without the need for additional purification steps. However, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) can be difficult to remove completely, which can lead to impurities in the final product. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not compatible with all amino acids, so alternative protecting groups may be needed for certain peptides.
Future Directions
For the use of N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) include the development of new protecting groups that are more efficient and easier to remove. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new fluorescent probes for biochemical assays. Finally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new peptide-based drugs for various medical applications.
Conclusion:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is a useful compound in scientific research applications, particularly in peptide synthesis. It works by protecting the amino group of amino acids during synthesis and is easily removed using piperidine. While there are some limitations to its use, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) has many potential future directions for research and development.
Synthesis Methods
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is synthesized by reacting fluorene with chloromethyl methyl ether and then reacting the resulting compound with N,N-dimethylformamide. The final product is purified through recrystallization.
Scientific Research Applications
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is also used in the synthesis of fluorescent probes for biochemical assays.
properties
IUPAC Name |
2-methyl-N-[7-(2-methylpropanoylamino)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-12(2)20(24)22-16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)23-21(25)13(3)4/h5-8,10-13H,9H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKAARWKDBARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
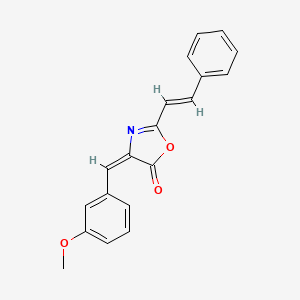
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
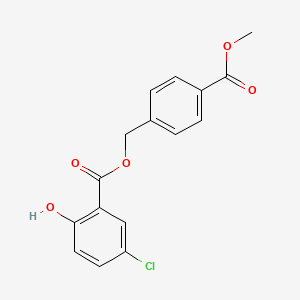
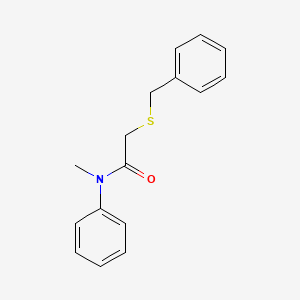
![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)


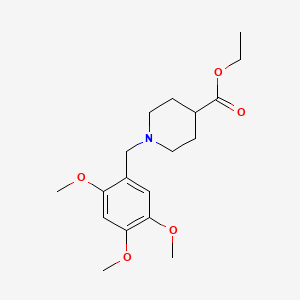

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)